1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid sodium salt is a chemical compound with significant relevance in medicinal chemistry. It is recognized as an impurity related to the drug Rabeprazole, which is used primarily as a proton pump inhibitor for treating gastroesophageal reflux disease and other conditions linked to excessive stomach acid production. The compound has the Chemical Abstracts Service (CAS) number 1163685-30-0 and is classified under various categories, including impurity reference materials and neuroactive compounds .
The synthesis of 1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid sodium salt typically involves multi-step synthetic pathways that include cyclization reactions and functional group modifications. The general approach includes:
These methods require careful control of reaction conditions to yield high-purity products suitable for pharmaceutical applications .
The compound can participate in various chemical reactions, including:
These reactions are essential for modifying the compound to enhance its therapeutic efficacy or reduce potential side effects .
The mechanism of action for 1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid sodium salt is closely related to its role as an impurity in Rabeprazole. It acts primarily by inhibiting the proton pump in gastric parietal cells, thereby reducing gastric acid secretion. This inhibition occurs through:
This mechanism is critical for alleviating conditions associated with hyperacidity .
The physical and chemical properties of 1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid sodium salt include:
Property | Value |
---|---|
Boiling Point | Approximately 506.9 °C |
Density | Approximately 1.506 g/cm³ |
Solubility | Slightly soluble in water |
pKa | Approximately -1.41 |
Appearance | Light yellow solid |
These properties indicate that the compound is stable under standard laboratory conditions but may require specific handling procedures due to its solubility characteristics .
The primary applications of 1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid sodium salt are found in pharmaceutical research and development:
The core structure of 1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid (free acid, CAS 1163685-30-0) integrates two pharmacologically significant heterocycles: a benzimidazole ring and a dihydropyridinone system. Synthesis typically follows a convergent strategy involving two key precursors: 2-chloromethylbenzimidazole derivatives and 3-methyl-4-oxo-2-carbethoxy-1,4-dihydropyridine intermediates [3] [7]. The critical coupling reaction occurs under reflux conditions in anhydrous aprotic solvents (e.g., DMF or acetonitrile), where the benzimidazole nitrogen displaces the pyridine's C2 leaving group, forming the hybrid scaffold's C–N bond. This step demands precise temperature control (80–100°C) to achieve yields of 65–78% while minimizing decarboxylation side products [3] [6].
Post-coupling hydrolysis transforms the ester moiety (e.g., ethyl or methyl ester) into the free carboxylic acid. This is achieved using alkaline reagents like 2M sodium hydroxide at 60°C for 4–6 hours, followed by acidification with HCl to precipitate the free acid [2] [7]. Impurity profiling reveals that incomplete hydrolysis or ring-opening byproducts may reduce purity below pharmacopeial standards (>95%), necessitating recrystallization from ethanol-water mixtures [6].
Table 1: Key Synthetic Parameters for Free Acid Intermediate
Reaction Step | Conditions | Key Byproducts | Yield Range |
---|---|---|---|
Benzimidazole-Pyridine Coupling | Reflux in DMF, 80–100°C, 12h | Unsubstituted benzimidazole | 65–78% |
Ester Hydrolysis | 2M NaOH, 60°C, 4–6h; HCl acidification | Carboxylate decarboxylation products | 80–85% |
Purification | Ethanol-water recrystallization | Ring-opened dimers | 95–98% purity |
Conversion of the free acid (C₁₄H₁₁N₃O₃, MW 269.26 g/mol) to its sodium salt (C₁₄H₁₀N₃NaO₃, MW 291.24 g/mol, CAS 2437254-50-5) is a proton-transfer reaction governed by pKₐ dynamics. The carboxylic acid group (predicted pKₐ ≈ 3.5–4.0) readily deprotonates with sodium hydroxide or sodium bicarbonate in polar solvents like water or methanol [1] [5]. Mechanistic studies confirm that stoichiometric 1:1 molar ratios of free acid to base maximize salt purity (>99%), while excess base promotes ring degradation via benzimidazole N-alkylation [6].
Yield optimization hinges on controlled crystallization. Salting-out techniques using acetone or isopropanol as anti-solvents yield fine crystalline solids with water solubility >50 mg/mL – a 20-fold increase over the free acid (solubility <2.5 mg/mL in water) [3] [5]. Lyophilization further enhances stability, reducing hygroscopicity. Storage at –20°C prevents retro-protonation and oxidative discoloration, maintaining the salt’s white to off-white crystalline morphology [1] .
Table 2: Salt Formation Optimization Parameters
Parameter | Optimal Conditions | Suboptimal Effects |
---|---|---|
Base Equivalents | 1.0–1.05 eq NaOH/NaHCO₃ | Degradation at >1.2 eq (purity <90%) |
Solvent System | H₂O/MeOH (4:1 v/v) | Low yield in THF or acetonitrile |
Crystallization | 5°C with 3-vol acetone addition | Amorphous solid formation |
Storage Stability | –20°C desiccated, inert atmosphere | Discoloration (yellowing) at 25°C |
The sodium salt’s pyridine core offers three modifiable sites: the N1 benzimidazole substituent, C3-methyl group, and C5/C6 unsaturated bonds. Electrophilic reactions predominantly target C5/C6 due to electron donation from the benzimidazole nitrogen. For instance, bromination in acetic acid at 25°C selectively yields the C5-bromo adduct, preserving the sodium carboxylate’s integrity [3] [7]. Conversely, N-alkylation requires protecting the carboxylate as a tert-butyl ester to prevent O- vs. N-chemoselectivity issues.
C3-methyl group derivatization exploits enolate chemistry. Treatment with LDA at –78°C generates a nucleophilic enolate, allowing aldol condensations with aromatic aldehydes. This route produces C3-hydroxylalkyl variants but risks dihydropyridine ring aromatization above –40°C [6] [7]. Computational modeling (DFT studies) corroborates that C3 is the most electrophilic carbon (Fukui f⁻ index = 0.12), while C5 exhibits the highest nucleophilic character (f⁺ index = 0.08) [3].
The free acid and sodium salt exhibit divergent reactivity profiles due to electronic and steric differences:
Table 3: Reactivity Comparison Between Free Acid and Sodium Salt
Reaction Type | Free Acid (1163685-30-0) | Sodium Salt (2437254-50-5) | Primary Driver |
---|---|---|---|
Esterification | 20% yield (DCC/DMAP, 24h) | <5% yield | Carboxylate anion inhibition |
Ring Bromination | C5 monobromination (75% yield) | C5 monobromination (82% yield) | Enhanced nucleophilicity at C5 |
Hydrolytic Stability | Stable at pH 4–7; decarboxylates at pH <2 | Stable at pH 7–10; ring-opens at pH >12 | Charge stabilization effects |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0